2-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid
Description
2-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid is an organic compound characterized by the presence of both carboxylic acid and fluorine functional groups
Properties
IUPAC Name |
5-(2-carboxy-5-fluorophenyl)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FO6/c16-10-1-2-11(15(21)22)12(6-10)7-3-8(13(17)18)5-9(4-7)14(19)20/h1-6H,(H,17,18)(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIRVNAIQBETMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80691879 | |
| Record name | 5-Fluoro[1,1'-biphenyl]-2,3',5'-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80691879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261916-79-3 | |
| Record name | 5-Fluoro[1,1'-biphenyl]-2,3',5'-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80691879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the fluorination of a precursor compound followed by carboxylation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under controlled temperature and pH conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and coordination polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as metal-organic frameworks and catalysts.
Mechanism of Action
The mechanism by which 2-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid exerts its effects involves interactions with specific molecular targets. The carboxylic acid groups can form hydrogen bonds with proteins or enzymes, influencing their activity. The fluorine atom may enhance the compound’s stability and binding affinity to its targets, thereby modulating biological pathways.
Comparison with Similar Compounds
2-(3,5-Dicarboxyphenyl)-6-carboxybenzimidazole: Known for its use in coordination polymers and photocatalysis.
1,1’-bis(3,5-dicarboxyphenyl)-4,4’-bipyridinium dichloride: Exhibits photochromic and photomagnetic properties.
2,6-bis(3,5-dicarboxyphenyl)pyridine: Utilized in the synthesis of coordination polymers with diverse structural characteristics.
Uniqueness: 2-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid stands out due to the presence of the fluorine atom, which imparts unique chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile compounds.
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